3-Ethyl-5-methoxy-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-methoxy-4-methylphenol is an organic compound belonging to the phenol family It is characterized by the presence of an ethyl group, a methoxy group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-methoxy-4-methylphenol can be achieved through several methods. One common approach involves the alkylation of 3-methoxy-5-methylphenol with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed in hydrogenation reactions to introduce the ethyl group onto the phenol ring. Additionally, continuous flow reactors may be utilized to optimize reaction conditions and scale up production.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-5-methoxy-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
3-Ethyl-5-methoxy-4-methylphenol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Ethyl-5-methoxy-4-methylphenol exerts its effects involves interactions with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
3-Methoxy-5-methylphenol: Lacks the ethyl group, resulting in different chemical and biological properties.
4-Methylphenol (p-Cresol): Lacks both the methoxy and ethyl groups, leading to distinct reactivity and applications.
2,4-Dimethylphenol: Contains two methyl groups but lacks the methoxy and ethyl groups, affecting its chemical behavior.
Uniqueness: 3-Ethyl-5-methoxy-4-methylphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the ethyl group enhances its lipophilicity, while the methoxy group influences its electron density and reactivity.
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-ethyl-5-methoxy-4-methylphenol |
InChI |
InChI=1S/C10H14O2/c1-4-8-5-9(11)6-10(12-3)7(8)2/h5-6,11H,4H2,1-3H3 |
InChI Key |
VCUSRMVPZGHXSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.